4-Chloro-5-cyclopropoxy-2-fluoropyridine
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Overview
Description
4-Chloro-5-cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C8H7ClFNO and a molecular weight of 187.60 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 4-Chloro-5-cyclopropoxy-2-fluoropyridine, involves various methods. One common approach is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its thermal decomposition in the presence of a fluoride source . Another method is the Umemoto reaction, which uses hypervalent iodine reagents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
4-Chloro-5-cyclopropoxy-2-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-5-cyclopropoxy-2-fluoropyridine include:
- 2-Chloro-4-fluoropyridine
- 4-Fluoropyridinone
- 4-Fluorocytisine
- 4-Chloro-2-fluoropyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
USXQVLXDNMJJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2Cl)F |
Origin of Product |
United States |
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